molecular formula C21H17IN2O2 B326230 N'-(diphenylacetyl)-2-iodobenzohydrazide

N'-(diphenylacetyl)-2-iodobenzohydrazide

Cat. No.: B326230
M. Wt: 456.3 g/mol
InChI Key: KVETXKXYMCOTQF-UHFFFAOYSA-N
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Description

N'-(Diphenylacetyl)-2-iodobenzohydrazide is a benzohydrazide derivative characterized by a 2-iodobenzoic acid core substituted with a diphenylacetyl hydrazide group. The compound’s structure includes a benzene ring substituted with an iodine atom at the ortho position and a hydrazide linkage (-NH-NH-) connected to a diphenylacetyl moiety (C6H5-C(O)-NH-NH-). This structural configuration confers unique physicochemical properties, including high molecular weight (average mass ~470–500 g/mol) and lipophilicity due to the aromatic iodinated backbone and diphenyl groups.

The synthesis typically involves condensation reactions between 2-iodobenzohydrazide and diphenylacetyl chloride under reflux conditions in ethanol or DMF, followed by recrystallization to purify the product . Its iodine substituent enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in medicinal chemistry.

Properties

Molecular Formula

C21H17IN2O2

Molecular Weight

456.3 g/mol

IUPAC Name

N//'-(2,2-diphenylacetyl)-2-iodobenzohydrazide

InChI

InChI=1S/C21H17IN2O2/c22-18-14-8-7-13-17(18)20(25)23-24-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26)

InChI Key

KVETXKXYMCOTQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Core

  • N'-(2-Furylmethylene)-2-iodobenzohydrazide (C12H9IN2O2):

    • Features a furan ring instead of diphenylacetyl.
    • Lower molecular weight (340.12 g/mol) and reduced hydrophobicity compared to the diphenylacetyl derivative.
    • Exhibits moderate antimicrobial activity but lower antimitotic potency due to the absence of bulky aromatic groups .
  • N'-(4-Chlorobenzylidene)-2-iodobenzohydrazide :

    • Substituted with a 4-chlorobenzylidene group.
    • Higher electrophilicity from the chlorine atom enhances reactivity in cross-coupling reactions.
    • Demonstrated anti-inflammatory activity in preliminary assays .
  • N'-[(E)-Anthracen-9-ylmethylidene]-2-iodobenzohydrazide (C29H22IN2O2):

    • Anthracene substitution increases π-π stacking interactions, improving binding to DNA or enzyme pockets.
    • Higher molecular weight (548.3 g/mol) correlates with enhanced cytotoxicity in cancer cell lines .

Variations in the Hydrazide Side Chain

  • N'-(2,2-Diphenylacetyl)-N'-(4-chlorophenyl)thiourea :

    • Replaces the hydrazide with a thiourea group.
    • Improved metal-chelating properties, forming stable complexes with Cu(II) and Ni(II) for catalytic applications .
  • N'-[(9-Ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10) :

    • Carbazole substituent introduces fluorescence properties.
    • NP-10 shows antimitotic activity by disrupting tubulin polymerization, with IC50 values < 1 μM in HeLa cells .

Physicochemical Properties

  • Solubility : Diphenylacetyl derivatives exhibit lower aqueous solubility (<0.1 mg/mL) compared to furan or chlorobenzylidene analogues due to increased hydrophobicity .
  • Thermal Stability : Melting points range from 180–220°C, with diphenylacetyl derivatives showing higher thermal stability than thiourea or carbazole variants .

Mechanistic Insights

  • Antimitotic Activity : The diphenylacetyl group in this compound enhances tubulin binding affinity by interacting with the colchicine-binding site, whereas NP-10’s carbazole moiety targets β-tubulin subunits .
  • Antimicrobial Action : Chlorine or iodine substituents improve membrane permeability, but bulky groups like diphenylacetyl reduce diffusion efficiency .

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